tert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate

TRPV1 antagonist synthetic intermediate Boc deprotection

tert-Butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate (CAS 951134-38-6) is a heterocyclic building block belonging to the pyrimido[4,5-d]azepine class. It features a 4-hydroxy substituent on the pyrimidine ring and a tert-butyl carbamate (Boc) protecting group at the 7-position of the azepine ring, with a molecular formula of C13H19N3O3 and a molecular weight of 265.31 g/mol.

Molecular Formula C13H19N3O3
Molecular Weight 265.313
CAS No. 951134-38-6
Cat. No. B2566263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate
CAS951134-38-6
Molecular FormulaC13H19N3O3
Molecular Weight265.313
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(CC1)N=CNC2=O
InChIInChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-6-4-9-10(5-7-16)14-8-15-11(9)17/h8H,4-7H2,1-3H3,(H,14,15,17)
InChIKeyOZMGOCHSZSRRBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate (CAS 951134-38-6): Scientific Procurement & Selection Overview


tert-Butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate (CAS 951134-38-6) is a heterocyclic building block belonging to the pyrimido[4,5-d]azepine class. It features a 4-hydroxy substituent on the pyrimidine ring and a tert-butyl carbamate (Boc) protecting group at the 7-position of the azepine ring, with a molecular formula of C13H19N3O3 and a molecular weight of 265.31 g/mol [1]. This scaffold is of significant interest in medicinal chemistry, having been employed in the discovery of potent TRPV1 antagonists and selective 5-HT2C receptor agonists [2][3]. The compound is commercially available from multiple vendors at purities typically ≥95%, and is primarily utilized as a key intermediate for further synthetic elaboration [1].

Why Generic Substitution Fails for CAS 951134-38-6: The Synthetic Intermediate Differentiation Challenge


Within the pyrimido[4,5-d]azepine class, subtle variations at the 4-position and the N-7 protecting group drastically alter downstream synthetic utility and ultimate biological target engagement. The 4-hydroxy moiety in CAS 951134-38-6 is not merely a placeholder; it serves as a critical handle for further functionalization (e.g., chlorination to the 4-chloro analog) and participates in tautomeric equilibria that influence nucleophilic substitution regiochemistry. Replacing it with the 4-chloro congener (CAS 1057338-27-8) yields a compound with divergent physicochemical properties—higher lipophilicity (XLogP3 ~2.4 vs. ~1.54) and the absence of a hydrogen bond donor—which fundamentally alters reactivity in cross-coupling and nucleophilic aromatic substitution reactions [1][2]. Furthermore, the Boc protecting group at the 7-position is essential for orthogonal deprotection strategies; the unprotected core (CAS 31887-92-0) lacks this synthetic versatility and requires re-protection before further elaboration. These differences mean that in-class compounds cannot be interchangeably substituted without altering synthetic routes, yields, and final product profiles, making targeted procurement essential for reproducible research [1].

Product-Specific Quantitative Evidence Guide for CAS 951134-38-6


Boc Deprotection Efficiency: 97% Yield to 6,7,8,9-Tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one

In a patented synthetic route toward TRPV1 modulators, CAS 951134-38-6 was subjected to Boc deprotection using 4 M HCl in dioxane/CH₂Cl₂ for 24 hours, followed by methanolic quaternary amine resin treatment, to afford 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one (CAS 46001-09-6) in 97% yield . This high-yielding transformation demonstrates the efficient unmasking of the azepine nitrogen for subsequent urea or amide bond formation, a critical step in constructing TRPV1 antagonist pharmacophores. In contrast, the unprotected 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS 31887-92-0) would require an additional protection step to achieve similar regioselective functionalization, adding synthetic steps and reducing overall efficiency.

TRPV1 antagonist synthetic intermediate Boc deprotection pyrimidoazepine

4-Hydroxy to 4-Chloro Transformation: Versatile Synthetic Diversification Point

The target compound can be directly converted to the 4-chloro analog (CAS 1057338-27-8) using POCl₃ in toluene at 90°C for 1 hour, providing a key intermediate for further nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . The 4-chloro analog exhibits an XLogP3 of 2.4 (vs. ~1.54 for the 4-hydroxy compound) and zero hydrogen bond donors (vs. 1 for the target), making it more suitable for CNS drug discovery programs where lower polar surface area and higher lipophilicity are often desirable [1]. This direct diversification pathway is not accessible from the 2-amino-4-hydroxy analog (CAS 1245646-44-9) without protecting group manipulation at the 2-position.

medicinal chemistry SAR nucleophilic substitution chlorination

Predicted Physicochemical Stability: pKa, Density, and Boiling Point Comparison

The target compound has a predicted pKa of 1.81±0.20, density of 1.26±0.1 g/cm³, and boiling point of 403.4±55.0 °C . The low predicted pKa indicates that the 4-hydroxy group is acidic, consistent with the pyrimidin-4-ol tautomeric form. This acidity has implications for solubility and salt formation. The 4-chloro analog (CAS 1057338-27-8) lacks this acidic proton altogether (HBD = 0), while the unprotected core (CAS 31887-92-0) has a molecular weight of only 149.2 g/mol and a different hydrogen-bonding profile. The Boc group contributes significantly to the compound's molecular weight (265.31 vs. 149.2) and lipophilicity, which are critical parameters when designing synthetic routes that require intermediate purification by chromatography or extraction.

physicochemical property stability drug design formulation

Commercial Availability and Purity: Supply Chain Consistency for Multi-Step Synthesis

CAS 951134-38-6 is available from multiple suppliers (CymitQuimica, Chemenu, Leyan, ChemSpace/Enamine) with specified purities ranging from 95% to 98%+ [1]. The compound is listed as an in-stock building block at ChemSpace under catalog ID CSSB00000718396, with multiple supplier options and lead times as short as 2 days (Enamine US, Inc.) [1]. In contrast, the less-common 2-amino-4-hydroxy analog (CAS 1245646-44-9) is listed at 95% purity from fewer suppliers, potentially impacting procurement lead times for time-sensitive medicinal chemistry projects. Consistent purity specifications are critical when the compound is used as a starting material in multi-step sequences where impurity carry-through can compromise the purity profile of final drug candidates.

chemical procurement supply chain purity specification building block

Best Research & Industrial Application Scenarios for CAS 951134-38-6


TRPV1 Antagonist Lead Optimization: Late-Stage Functionalization at C4

In TRPV1 antagonist programs utilizing the pyrimido[4,5-d]azepine core, CAS 951134-38-6 serves as a penultimate intermediate. Following Boc deprotection (97% yield) to reveal the free azepine NH, the resulting 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one can be directly elaborated with urea or amide linkages to generate potent TRPV1 antagonists with IC₅₀ values in the sub-micromolar range, as documented in the primary discovery literature [1]. The high deprotection yield is critical for maintaining material throughput in lead optimization where multiple analogs are synthesized in parallel.

5-HT2C Receptor Agonist Synthesis: C4-Substituted Pyrimidoazepine Library Generation

The target compound's 4-hydroxy group provides a synthetic entry point for generating diverse C4-substituted analogs. Chlorination to CAS 1057338-27-8 followed by SNAr or cross-coupling enables the installation of amine, ether, or carbon-based substituents at the 4-position, directly supporting SAR studies for selective 5-HT2C receptor agonism. The Pfizer team utilized this scaffold to develop PF-3246799, a clinical candidate for stress urinary incontinence with exquisite functional selectivity over 5-HT2A and 5-HT2B receptors .

Multi-Step Synthesis Requiring Orthogonal Protection: Boc as a Key Differentiator

For medicinal chemistry campaigns requiring sequential functionalization of both the azepine nitrogen and the pyrimidine C4 position, the Boc protection at N-7 is essential. Unlike the unprotected core (CAS 31887-92-0), which would require an additional chemical protection step prior to C4 manipulation, CAS 951134-38-6 allows direct chemoselective transformation at C4 (e.g., chlorination, O-alkylation) while the Boc group remains intact. This orthogonality reduces the total step count and avoids protecting group compatibility issues .

Building Block Procurement for CNS Drug Discovery Programs

With a predicted LogP of 1.54, a polar surface area of 76 Ų, and only 2 rotatable bonds, the target compound resides within favorable physicochemical space for CNS drug candidates. Its availability from multiple suppliers at 95%+ purity with rapid lead times (2 days from Enamine US) makes it a practical choice for hit-to-lead and lead optimization programs where timely access to high-quality building blocks directly impacts project timelines [1].

Quote Request

Request a Quote for tert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.